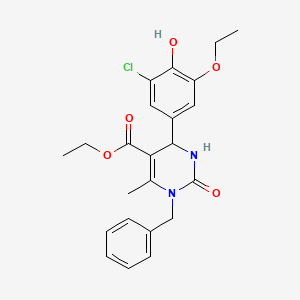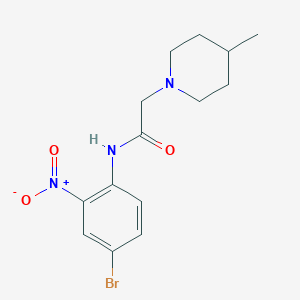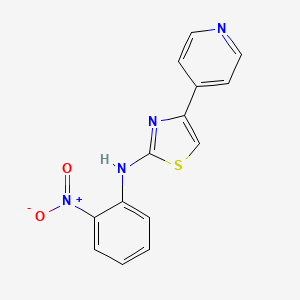![molecular formula C17H17N3O4S B4139946 dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4139946.png)
dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate
Descripción general
Descripción
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate is a chemical compound that belongs to the class of isophthalates. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, material science, and environmental science.
Aplicaciones Científicas De Investigación
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, it has been studied for its potential use as a sensor for the detection of heavy metal ions in water.
Mecanismo De Acción
The mechanism of action of dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to encapsulate drugs and release them in a controlled manner, which makes it a potential drug delivery system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to encapsulate drugs and release them in a controlled manner, which makes it a potential drug delivery system. However, more studies are needed to understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate in lab experiments include its potential applications in various fields such as medicine, material science, and environmental science. It is also a synthetic compound that can be easily synthesized in the lab. The limitations of using the compound in lab experiments include the need for further studies to understand its mechanism of action and its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research and development of dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to investigate the potential use of the compound as a drug delivery system.
3. Studies to investigate the potential use of the compound as a sensor for the detection of heavy metal ions in water.
4. Synthesis of novel materials using this compound as a building block.
5. Studies to investigate the potential use of the compound in other fields such as agriculture and energy.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, material science, and environmental science. The synthesis method has been optimized to obtain high yields of the compound with high purity. It has been shown to exhibit anticancer activity, encapsulate drugs and release them in a controlled manner, and has potential use as a sensor for the detection of heavy metal ions in water. Further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Propiedades
IUPAC Name |
dimethyl 5-(pyridin-3-ylmethylcarbamothioylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-23-15(21)12-6-13(16(22)24-2)8-14(7-12)20-17(25)19-10-11-4-3-5-18-9-11/h3-9H,10H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQUNWPASZMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4139865.png)
![ethyl 6-cyano-2-[(4-nitrobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4139879.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4139895.png)

![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4139918.png)
![[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4139920.png)

![(2,2-dimethylpropyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4139935.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139949.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanamine](/img/structure/B4139985.png)
![N-(3-{[3-(benzyloxy)benzoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4139989.png)